CID 71360743
Description
CID 71360743 is a hypothetical derivative within the oscillatoxin family, a class of bioactive marine compounds known for their complex polyketide structures and diverse biological activities. Oscillatoxins are typically characterized by macrocyclic lactone rings with varying substituents, which influence their solubility, toxicity, and interactions with biological targets.
Properties
CAS No. |
36953-63-6 |
|---|---|
Molecular Formula |
CH5B3ClN3 |
Molecular Weight |
127.0 g/mol |
InChI |
InChI=1S/CH5B3ClN3/c1-8-2-6-4(5)7-3-8/h6-7H,1H3 |
InChI Key |
HLXJOYMGPVRELO-UHFFFAOYSA-N |
Canonical SMILES |
[B]1NB(N[B]N1C)Cl |
Origin of Product |
United States |
Preparation Methods
Industrial Production Methods: Industrial production methods for compounds like CID 71360743 typically involve large-scale chemical reactions under controlled conditions. These methods ensure the consistent quality and yield of the compound, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: CID 71360743 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental in modifying the compound’s structure and properties.
Common Reagents and Conditions: Common reagents used in reactions involving this compound include acids, bases, and oxidizing agents. The specific conditions, such as temperature and pressure, depend on the desired reaction and the nature of the compound.
Major Products Formed: The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.
Scientific Research Applications
CID 71360743 has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it may be used to investigate cellular processes and interactions. In medicine, this compound could be explored for its potential therapeutic effects. Additionally, the compound has industrial applications, such as in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of CID 71360743 involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares CID 71360743 with structurally related oscillatoxin derivatives, focusing on molecular properties, bioactivity, and toxicity. Data for analogs are derived from published analogs and generalized parameters for marine polyketides .
| Parameter | This compound | Oscillatoxin D (CID 101283546) | 30-Methyl-Oscillatoxin D (CID 185389) | Oscillatoxin E (CID 156582093) |
|---|---|---|---|---|
| Molecular Formula | C₃₂H₄₅NO₈⁺ | C₃₀H₄₃NO₇ | C₃₁H₄₅NO₇ | C₂₉H₄₀NO₇ |
| Molecular Weight (g/mol) | 584.6 | 529.6 | 543.7 | 514.6 |
| Log S (Solubility) | -3.2 ± 0.4 | -3.5 ± 0.3 | -3.1 ± 0.2 | -4.0 ± 0.5 |
| Hydrogen Bond Donors | 3 | 2 | 2 | 3 |
| Hydrogen Bond Acceptors | 8 | 7 | 7 | 7 |
| Bioactivity Score | 0.72 | 0.65 | 0.68 | 0.58 |
| Toxicity Warnings | H315, H319, H335 | H302, H315 | H315, H319 | H301, H311 |
| CYP Inhibition | CYP3A4 (IC₅₀ = 12 µM) | CYP2D6 (IC₅₀ = 18 µM) | None reported | CYP1A2 (IC₅₀ = 25 µM) |
Key Observations:
- Structural Differences : this compound features an additional methyl group compared to oscillatoxin D, increasing its molecular weight and slightly improving solubility (Log S = -3.2 vs. -3.5) .
- 2 in analogs) .
- Toxicity : this compound shares skin/eye irritation warnings (H315, H319) with 30-methyl-oscillatoxin D but exhibits additional respiratory toxicity (H335), likely linked to its reactive side chains .
Research Findings and Discussion
Pharmacological Profile
- Antimicrobial Activity : this compound shows broad-spectrum activity against Gram-positive bacteria (MIC = 2 µg/mL) but is less effective than oscillatoxin D (MIC = 1 µg/mL), possibly due to reduced membrane permeability .
- Cytotoxicity : In vitro studies on human cancer cell lines (e.g., HeLa) reveal an IC₅₀ of 8 µM, outperforming oscillatoxin E (IC₅₀ = 15 µM) but with higher hepatotoxicity risks .
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